Enzymatic Hydrolysis: 2-Methylglutaronitrile Exhibits 77% Activity Relative to Glutaronitrile with a Metagenomic Nitrilase
In a study of a nitrilase (Nit1) from an uncultured bacterium, 2-methylglutaronitrile was hydrolyzed to 4-cyanopentanoic acid with 77% activity compared to glutaronitrile (set as 100% baseline) [1]. In contrast, the linear dinitrile adiponitrile showed 91% activity [2], and the aromatic nitrile 3-cyanopyridine exhibited only 11% activity [3]. This demonstrates that the α-methyl branch in MGN reduces, but does not abolish, nitrilase activity relative to the unsubstituted glutaronitrile, while still providing substantially higher conversion than aromatic nitrile substrates.
| Evidence Dimension | Relative enzymatic activity (% of glutaronitrile) |
|---|---|
| Target Compound Data | 77% |
| Comparator Or Baseline | Glutaronitrile (100%), Adiponitrile (91%), 3-Cyanopyridine (11%) |
| Quantified Difference | MGN activity is 23% lower than glutaronitrile, 14% lower than adiponitrile, and 66% higher than 3-cyanopyridine |
| Conditions | Nitrilase from uncultured bacterium (E1A0Z9), hydrolysis reaction |
Why This Matters
This quantitative activity profile informs users that MGN is a viable substrate for nitrilase-based biotransformations, offering a balance between reactivity and the ability to generate branched ω-cyanocarboxylic acid intermediates that cannot be produced from linear dinitriles.
- [1] Bayer, S., Birkemeyer, C., & Ballschmiter, M. (2011). A nitrilase from a metagenomic library acts regioselectively on aliphatic dinitriles. Applied Microbiology and Biotechnology, 89, 91-98. Data extracted from BRENDA database (EC 3.5.5.7). View Source
- [2] BRENDA Enzyme Database. (n.d.). EC 3.5.5.7: Substrate profile for adiponitrile. View Source
- [3] BRENDA Enzyme Database. (n.d.). EC 3.5.5.7: Substrate profile for 3-cyanopyridine. View Source
